2,3,5,6-Tetrafluorotyrosine

Vue d'ensemble

Description

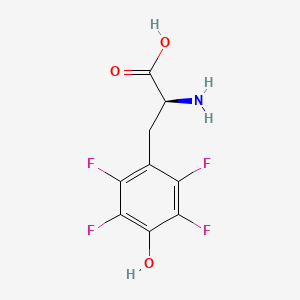

2,3,5,6-Tetrafluorotyrosine is a fluorinated derivative of the amino acid tyrosine. It is characterized by the substitution of four hydrogen atoms in the benzene ring of tyrosine with fluorine atoms. This modification imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluorotyrosine typically involves the fluorination of tyrosine derivatives. One common method is the direct fluorination of tyrosine using elemental fluorine or fluorinating agents under controlled conditions. Another approach involves the use of fluorinated precursors in a multi-step synthesis process .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5,6-Tetrafluorotyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the tyrosine moiety can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to modify the fluorinated benzene ring.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include quinone derivatives, reduced fluorinated tyrosine, and various substituted derivatives depending on the nucleophile used .

Applications De Recherche Scientifique

Biochemical Applications

1.1 Enzyme Engineering

2,3,5,6-Tetrafluorotyrosine has been utilized in enzyme engineering to study the effects of fluorination on enzyme activity and stability. Its incorporation into proteins can alter the electronic properties of the active site, enhancing or modifying enzymatic reactions. For example, studies have shown that fluorinated amino acids can influence the binding affinity and catalytic efficiency of enzymes in biocatalytic processes .

Case Study: Cytochrome P450 Enzymes

Research has demonstrated that substituting tyrosine residues with this compound in cytochrome P450 enzymes can lead to significant changes in substrate specificity and reaction rates. The introduction of fluorinated residues has been linked to improved catalytic performance in various oxidative reactions .

Pharmaceutical Applications

2.1 Drug Design and Development

The unique properties of this compound make it a valuable building block in drug design. Its ability to modulate biological interactions allows for the development of novel therapeutics with enhanced efficacy and reduced side effects.

Case Study: Anticancer Agents

Fluorinated amino acids like this compound have been explored in the synthesis of anticancer agents. Research indicates that compounds incorporating this amino acid exhibit increased potency against specific cancer cell lines compared to their non-fluorinated counterparts .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound has been used to synthesize novel polymers with enhanced thermal and chemical stability. The introduction of fluorinated moieties into polymer backbones can improve hydrophobicity and resistance to solvents.

Data Table: Properties of Fluorinated Polymers

| Polymer Type | Thermal Stability (°C) | Solvent Resistance | Hydrophobicity |

|---|---|---|---|

| Non-fluorinated | 200 | Moderate | Low |

| Fluorinated | 300 | High | High |

Mécanisme D'action

The mechanism of action of 2,3,5,6-Tetrafluorotyrosine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

Pathways Involved: It can modulate signaling pathways by altering the phosphorylation status of proteins, thereby influencing cellular processes.

Comparaison Avec Des Composés Similaires

2,3,5,6-Tetrafluoroaniline: Another fluorinated aromatic compound with similar structural features but different functional groups.

2,3,5,6-Tetrafluoropyridine: A fluorinated heterocyclic compound with distinct reactivity and applications.

Uniqueness: 2,3,5,6-Tetrafluorotyrosine is unique due to its combination of a fluorinated aromatic ring and an amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .

Activité Biologique

2,3,5,6-Tetrafluorotyrosine (TFY) is a noncanonical amino acid that has garnered interest due to its unique structural properties and potential biological applications. By substituting hydrogen atoms with fluorine atoms, TFY exhibits distinct physicochemical characteristics compared to its canonical counterpart, tyrosine. This article explores the biological activity of TFY, focusing on its enzymatic interactions, lipophilicity, and implications in biochemical pathways.

Structural Characteristics

The incorporation of fluorine atoms into the tyrosine structure significantly alters its electronic properties. The presence of four fluorine atoms enhances the lipophilicity of TFY, which can affect its interactions within biological systems. According to studies, TFY has a logP value ranging from 0.36 to 1.66 depending on the model used for estimation, indicating a moderate lipophilic nature that may influence membrane permeability and protein interactions .

Enzymatic Interactions

TFY has been investigated for its role in various enzymatic processes:

- Substrate-Competitive Inhibition : Research has shown that TFY can act as a substrate-competitive inhibitor for certain tyrosine kinases. For instance, a tetrafluorotyrosine peptide was found to inhibit the insulin receptor kinase by binding to the substrate site without undergoing phosphorylation at neutral pH . This property highlights its potential as a therapeutic agent in cancer treatment by modulating kinase activity.

- Impact on Catalytic Mechanisms : In studies involving class I radical initiation pathways, replacing tyrosine residues with TFY allowed researchers to investigate changes in redox potential and protonation states. The findings indicated that TFY could effectively modulate the activity of enzymes by altering their kinetic parameters .

Case Studies

Several case studies illustrate the biological activity of TFY:

- Inhibition of c-Src Kinase : A study reported that a compound derived from TFY exhibited an IC50 value of 15 μM against cellular c-Src autophosphorylation. This demonstrates the compound's ability to penetrate cells and exert inhibitory effects on growth-dependent cancer cell lines .

- Mechanistic Studies : Investigations into the radical initiation pathway using TFY revealed that it could stabilize certain intermediates in enzymatic reactions. The incorporation of TFY into proteins did not disrupt their structural integrity but rather enhanced their catalytic properties under specific conditions .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to standard tyrosine:

| Property | Tyrosine | This compound |

|---|---|---|

| Lipophilicity (logP) | -0.78 | 0.36 - 1.66 |

| Role in Kinase Activity | Substrate | Substrate-Competitive Inhibitor |

| Impact on Enzyme Kinetics | Standard Rates | Altered Kinetics |

| Cellular Penetration | Moderate | High |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSMUNGVKVABM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.